1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
Brand Name:
Vulcanchem
CAS No.:
15358-02-8
VCID:
VC21043387
InChI:
InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3
SMILES:
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC
Molecular Formula:
C21H19NO5
Molecular Weight:
365.4 g/mol
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
CAS No.: 15358-02-8
Cat. No.: VC21043387
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15358-02-8 |
|---|---|
| Molecular Formula | C21H19NO5 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 16-ethoxy-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
| Standard InChI | InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3 |
| Standard InChI Key | FNBGZIDLRGQSAM-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
| Canonical SMILES | CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator